molecular formula C13H8FN3OS B2862194 N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951902-25-3

N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No. B2862194
CAS RN: 951902-25-3
M. Wt: 273.29
InChI Key: FRYWPUNUNPGYSF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as any potential for the compound to act as a catalyst .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of novel compounds with potential antitumor activity is a primary focus in medicinal chemistry. Compounds related to N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide, such as fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and showed potent cytotoxicity in vitro against various cancer cell lines, including breast and prostate cancer cells. These compounds are being investigated for their selective antitumor properties, highlighting the significance of fluorinated benzothiazoles in cancer research (Hutchinson et al., 2001).

Chemical Sensing and Material Science

In the realm of material science, benzothiazole derivatives exhibit promising applications in the development of fluorescent chemosensors. For example, a benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been designed for highly sensitive physiological pH sensing. This compound demonstrated reversible acid/base-switched emission transitions and is applicable for detecting pH fluctuations in biosamples and neutral water samples, underscoring the versatility of benzothiazole derivatives in sensor technologies (Li et al., 2018).

Kinase Inhibition and Pharmaceutical Development

The structural modification of benzothiazole derivatives has led to the identification of kinase inhibitors with potential pharmaceutical applications. For instance, compounds containing N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides showed significant anticancer activity, highlighting the therapeutic potential of these molecules in kinase inhibition and cancer treatment (Gaikwad et al., 2019).

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-2-1-3-10(7-9)15-13(18)8-4-5-11-12(6-8)19-17-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYWPUNUNPGYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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